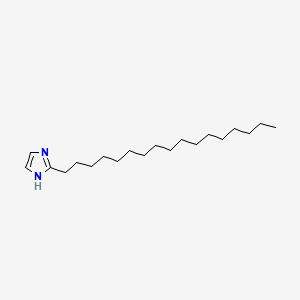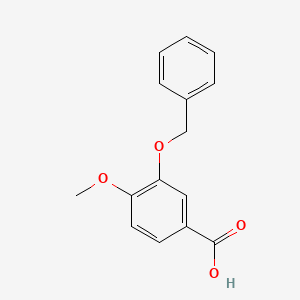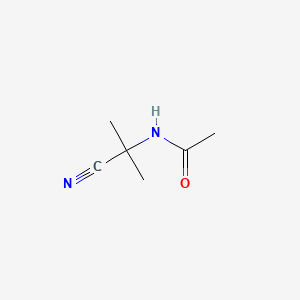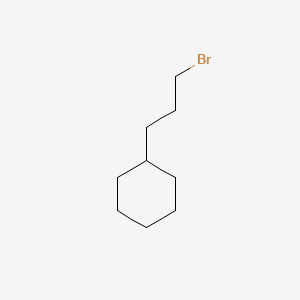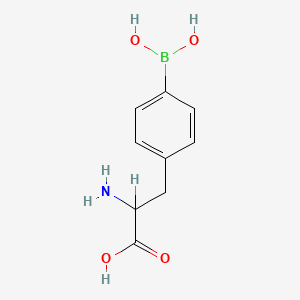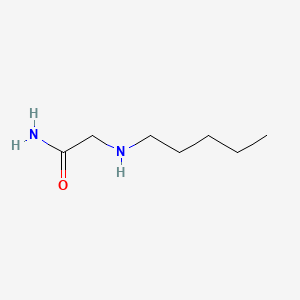
2-Azidonaphthalene
Descripción general
Descripción
2-Azidonaphthalene is an organic compound belonging to the class of aromatic azides. It is characterized by the presence of an azide group (-N₃) attached to the naphthalene ring. This compound is known for its reactivity and is used in various chemical reactions and applications.
Aplicaciones Científicas De Investigación
2-Azidonaphthalene has several scientific research applications:
Organic Synthesis: Used as a precursor for the synthesis of various heterocycles and complex organic molecules.
Material Science: Employed in the preparation of photoresists and light-sensitive materials.
Bioconjugation: Utilized in click chemistry for labeling and modifying biomolecules.
Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Mecanismo De Acción
Target of Action
2-Azidonaphthalene is a type of aromatic azide, which is a class of compounds that have been widely studied due to their use in photoresists and vesicular light-sensitive materials . The primary targets of this compound are the molecules it interacts with during its photochemical reactions .
Mode of Action
The mode of action of this compound involves its photoinitiated autocatalytic chain decomposition reaction . This reaction is initiated by light and involves the breakdown of the azide group in the molecule . The process is autocatalytic, meaning it catalyzes itself, leading to a chain reaction .
Biochemical Pathways
The biochemical pathways affected by this compound involve the photolysis of arylazides . Photolysis is a process where a chemical compound is broken down by photons, and it is the key step in the photochemical reactions of this compound .
Pharmacokinetics
The rates of its reactions under certain conditions have been observed . For instance, it has been found that 2-Azidonaphthalenes with different substituents in the 3-position have different rates when pyrolysed in nitrobenzene solution .
Result of Action
The result of the action of this compound is the formation of various intermediates during the photolysis of arylazides . These intermediates have different structures and properties, and their formation is a key part of the mechanism of formation of azo compounds .
Action Environment
The action of this compound is influenced by environmental factors such as light and temperature . For example, its photoinitiated autocatalytic chain decomposition reaction is initiated by light , and the rates of its reactions vary with temperature .
Análisis Bioquímico
Biochemical Properties
2-Azidonaphthalene plays a significant role in biochemical reactions, particularly in photochemical processes. It interacts with various enzymes, proteins, and other biomolecules through its azide group, which can undergo photolysis to generate reactive nitrene intermediates. These intermediates can form covalent bonds with nearby biomolecules, leading to modifications in their structure and function. For example, this compound can interact with cytochrome P450 enzymes, leading to the formation of covalent adducts that inhibit enzyme activity . Additionally, it can bind to proteins and nucleic acids, affecting their stability and function.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins through covalent bonding. This can lead to alterations in gene expression and cellular metabolism. For instance, this compound can inhibit the activity of kinases involved in cell signaling, resulting in changes in downstream signaling events . Furthermore, it can induce oxidative stress by generating reactive oxygen species (ROS) during photolysis, which can damage cellular components and affect cell viability.
Molecular Mechanism
The molecular mechanism of action of this compound involves the generation of reactive nitrene intermediates upon photolysis. These intermediates can form covalent bonds with various biomolecules, leading to modifications in their structure and function. For example, this compound can bind to the active site of enzymes, inhibiting their catalytic activity . It can also interact with nucleic acids, causing DNA strand breaks and affecting gene expression. Additionally, the generation of ROS during photolysis can lead to oxidative damage to cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under dark conditions but undergoes rapid photolysis upon exposure to light . This photolysis leads to the generation of reactive intermediates that can cause immediate effects on cellular function. Long-term exposure to this compound can result in cumulative oxidative damage and alterations in cellular processes. In in vitro studies, the compound has been shown to degrade over time, leading to a decrease in its biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and transient changes in cellular function. At high doses, it can cause significant toxicity and adverse effects, including cell death and tissue damage . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Toxic effects at high doses include liver and kidney damage, as well as disruptions in metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates that can further react with cellular components . The compound can also undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation with glutathione . These metabolic processes can affect the compound’s stability, bioavailability, and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and nucleic acids, affecting its localization and accumulation. In tissues, this compound can be distributed through the bloodstream and accumulate in organs such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with cellular components and targeting signals. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Post-translational modifications and binding to specific proteins can direct this compound to specific organelles, where it can exert its effects. For example, the compound can localize to the mitochondria and induce mitochondrial dysfunction through oxidative damage .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Azidonaphthalene can be synthesized through several methods. One common approach involves the diazotization of 2-aminonaphthalene followed by the substitution of the diazonium group with an azide ion. The reaction typically proceeds as follows:
Diazotization: 2-Aminonaphthalene is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Azide Substitution: The diazonium salt is then reacted with sodium azide to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety.
Análisis De Reacciones Químicas
2-Azidonaphthalene undergoes various chemical reactions, including:
Thermal Decomposition: Upon heating, this compound decomposes to form naphthyl nitrene, which can further react to form various products.
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions with alkynes and alkenes to form triazoles.
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Common Reagents and Conditions:
Thermal Decomposition: Typically conducted at elevated temperatures (e.g., 120°C) in an inert solvent like nitrobenzene.
Cycloaddition Reactions: Often carried out in the presence of a catalyst such as copper(I) or ruthenium.
Reduction: Can be performed using hydride donors like LiAlH₄ or under catalytic hydrogenation conditions.
Major Products:
Thermal Decomposition: Naphthyl nitrene and its subsequent reaction products.
Cycloaddition Reactions: Triazoles.
Reduction: 2-Aminonaphthalene.
Comparación Con Compuestos Similares
- Phenyl Azide
- Benzyl Azide
- 2-Azidobiphenyl
Propiedades
IUPAC Name |
2-azidonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-13-12-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZPXUJOEKTGLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175103 | |
| Record name | Naphthalene, 2-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20937-86-4 | |
| Record name | Naphthalene, 2-azido- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020937864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 2-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the small neighboring group effects observed during the pyrolysis of 2-Azidonaphthalene derivatives?
A1: The minimal rate differences observed when pyrolyzing 2-Azidonaphthalenes with various substituents at the 3-position (nitro, acetyl, benzoyl, methoxycarbonyl) suggest that the transition state during pyrolysis possesses significant quinonoid character []. This observation provides valuable insight into the reaction mechanism and helps researchers understand the factors influencing the reactivity of this compound derivatives.
Q2: How does the structure of this compound contribute to its application in detecting Hydrogen Sulfide (H2S)?
A2: The structure of this compound features a naphthalene ring acting as a two-photon fluorophore and an azide group serving as the recognition unit for H2S []. This design allows for low background fluorescence in the absence of H2S. Upon reaction with H2S, the azide group is modified, leading to a significant fluorescence enhancement detectable by both one-photon and two-photon excitation methods. This property makes this compound derivatives, like the compound NHS1 (6-(benzo[d]thiazol-2'-yl)-2-azidonaphthalene), highly sensitive probes for detecting H2S in biological systems.
Q3: What are the photochemical reactions of this compound under cryogenic conditions?
A3: Upon UV irradiation in a matrix of nitrogen or argon at 12 K, this compound undergoes photolysis to yield didehydrobenzazepines []. Interestingly, this reaction proceeds through the formation of transient intermediates identified as tricyclic azirines. The identification of these intermediates provides valuable insight into the photochemical pathways of this compound and highlights the complex reactivity of this compound under specific conditions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


